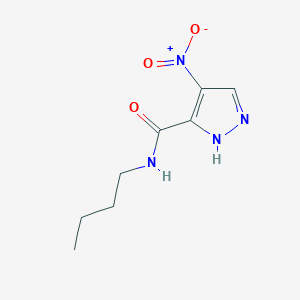

N-butyl-4-nitro-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with a butyl group, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The pyrazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-butyl-4-amino-1H-pyrazole-5-carboxamide.

Substitution: Various N-alkyl or N-aryl-4-nitro-1H-pyrazole-5-carboxamides.

Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

N-butyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biological studies to understand the interactions of pyrazole derivatives with various biomolecules.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-butyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group enhances the compound’s binding affinity to target proteins, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

4-nitro-1H-pyrazole-5-carboxamide: Lacks the butyl group, which may affect its biological activity and chemical properties.

N-butyl-1H-pyrazole-5-carboxamide:

N-butyl-4-amino-1H-pyrazole-5-carboxamide: The amino group may confer different biological activities compared to the nitro group.

Uniqueness

N-butyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both the butyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile modifications and the development of novel derivatives with enhanced properties.

Biological Activity

N-butyl-4-nitro-1H-pyrazole-5-carboxamide (NBPCA) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological activities. This compound is characterized by its unique structural features, including a butyl group and a nitro group, which influence its biological interactions and efficacy. This article reviews the biological activity of NBPCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups

- Butyl Group : Enhances lipophilicity and biological availability.

- Nitro Group : Can undergo bioreduction, leading to reactive intermediates that interact with cellular components.

- Carboxamide Group : Improves binding affinity to target proteins.

The biological activity of NBPCA is primarily attributed to its interaction with specific molecular targets in cells. The nitro group can be reduced to form reactive species that may disrupt cellular functions. The carboxamide moiety facilitates interaction with proteins involved in various biological pathways, including inflammation and cancer progression .

Proposed Mechanisms

- Inhibition of Enzymatic Activity : NBPCA may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Anticancer Activity : Studies suggest that NBPCA can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

Anticancer Properties

Research indicates that NBPCA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against the MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| HepG2 | 0.74 | Cell cycle arrest |

| A549 | 32 | Autophagy without apoptosis |

These findings suggest that NBPCA may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

NBPCA has been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity could make it a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of NBPCA, researchers found that treatment led to a significant reduction in tumor growth in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent efficacy in inhibiting tumor progression .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of NBPCA using primary cortical neuron cultures subjected to oxygen-glucose deprivation. The results indicated that NBPCA significantly reduced neuronal death and preserved cell viability, suggesting its potential use in neurodegenerative disorders .

Properties

IUPAC Name |

N-butyl-4-nitro-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-2-3-4-9-8(13)7-6(12(14)15)5-10-11-7/h5H,2-4H2,1H3,(H,9,13)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEGAXZLQOHKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=NN1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.